BenchChemオンラインストアへようこそ!

(R)-1-Cyclopropylethanamine hydrochloride

Biocatalysis Chiral amine resolution Transaminase

(R)-1-Cyclopropylethanamine hydrochloride (CAS 195252-68-7) is the hydrochloride salt of the (R)-enantiomer of 1-cyclopropylethylamine, a chiral primary amine featuring a cyclopropyl ring attached to an ethylamine backbone. With molecular formula C₅H₁₂ClN and molecular weight 121.61 g/mol, it serves as a versatile chiral building block in asymmetric synthesis and pharmaceutical intermediate production.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 195252-68-7
Cat. No. B1526947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclopropylethanamine hydrochloride
CAS195252-68-7
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC(C1CC1)N.Cl
InChIInChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1
InChIKeyWZWFMMNJURDPFP-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Cyclopropylethanamine Hydrochloride (CAS 195252-68-7): Chiral Amine Building Block for Pharmaceutical Synthesis and Analytical Chemistry


(R)-1-Cyclopropylethanamine hydrochloride (CAS 195252-68-7) is the hydrochloride salt of the (R)-enantiomer of 1-cyclopropylethylamine, a chiral primary amine featuring a cyclopropyl ring attached to an ethylamine backbone. With molecular formula C₅H₁₂ClN and molecular weight 121.61 g/mol, it serves as a versatile chiral building block in asymmetric synthesis and pharmaceutical intermediate production [1]. The compound is the salt form of the free base (R)-1-cyclopropylethylamine (CAS 6240-96-6), which is commercially available under the BASF ChiPros® brand at ≥99% purity . The (R)-configuration at the chiral center imparts specific stereochemical properties that are critical for enantioselective applications in drug discovery and development [1].

Why Generic or Racemic 1-Cyclopropylethylamine Cannot Substitute for (R)-1-Cyclopropylethanamine Hydrochloride in Chiral Applications


Substituting the (R)-enantiomer hydrochloride salt with the racemic mixture, the (S)-enantiomer, or non-chiral structural analogs fundamentally compromises stereochemical integrity in asymmetric synthesis. Racemic 1-cyclopropylethylamine yields a 50% contamination with the undesired (S)-enantiomer, which can lead to opposite or diminished biological activity in chiral drug candidates [1]. The (R)- and (S)-isomers, while chemically identical in achiral environments, exhibit distinct behavior as chiral derivatizing agents for NMR spectroscopy . Furthermore, the hydrochloride salt form offers practical advantages over the free base, including improved solid-state stability, easier handling, and reduced air sensitivity compared to the liquid free base (boiling point 95°C, air-sensitive) . The specific stereochemistry and salt form are not interchangeable without compromising the quantitative enantioselectivity and reproducibility required in regulated pharmaceutical synthesis.

Quantitative Differentiation Evidence for (R)-1-Cyclopropylethanamine Hydrochloride Against Key Comparators


Biocatalytic Resolution: (R)-1-Cyclopropylethylamine Achieves 46.6% Yield and 99.2% ee Using Recombinant E. coli Transaminase

In a landmark study by Hanson et al. (2008), racemic 1-cyclopropylethylamine was resolved to the (R)-enantiomer using an (S)-specific transaminase from Bacillus megaterium SC6394, cloned and expressed in Escherichia coli SC16578. The recombinant E. coli process achieved (R)-1-cyclopropylethylamine with 46.6% isolated yield and 99.2% enantiomeric excess (ee), representing a near-theoretical maximum for kinetic resolution [1]. In the same study, the analogous resolution of (R)-sec-butylamine under identical conditions gave an identical 46.6% isolated yield with 99.2% ee, demonstrating comparable biocatalytic efficiency across structurally distinct substrates [1]. The recombinant E. coli system offered distinct process advantages: unlike the wild-type Bacillus megaterium process, pH control and aeration were not required, and excess pyruvate was not consumed by the recombinant cells .

Biocatalysis Chiral amine resolution Transaminase

Industrial Purity Benchmarking: ChiPros® (R)-1-Cyclopropylethylamine ≥99% versus Generic HCl Salt at 95-97%

The free base (R)-1-cyclopropylethylamine produced under the BASF ChiPros® brand is specified at ≥99% purity with enantiomeric excess ≥98%, as verified by GC assay . In contrast, the hydrochloride salt (R)-1-cyclopropylethanamine hydrochloride, CAS 195252-68-7, is typically supplied at 95% or 97% purity from major vendors such as Fluorochem (95%) , ABCR (95%) , and Bidepharm (97%) . This purity differential of 2-4% may be significant in applications requiring stoichiometric precision, such as chiral derivatization for quantitative NMR analysis or as a starting material in multi-step pharmaceutical syntheses where impurity carry-through can reduce final API yield.

Chemical purity Quality control BASF ChiPros

Chiral Derivatizing Agent for NMR: (R)- and (S)-Isomers Enable Enantiomeric Purity Determination of α-Deuterated Carboxylic Acids and Alcohols

The (R)- and (S)-isomers of 1-cyclopropylethylamine are specifically documented as chiral derivatising agents for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and related compounds . This application exploits the principle that reaction of the enantiopure amine with a chiral analyte produces diastereomeric derivatives with distinct NMR signals, enabling quantitative determination of enantiomeric ratios. This differentiates (R)-1-cyclopropylethylamine from non-chiral primary amines (e.g., cyclopropylmethylamine, n-butylamine) that cannot serve as chiral derivatizing agents, and from bulkier chiral amines (e.g., (R)-1-phenylethylamine) that may exhibit different derivatization kinetics or diastereomeric shift dispersion .

NMR spectroscopy Chiral derivatization Enantiomeric purity

Conjugate Acid pKa Differentiation: Cyclopropylethylamine (pKa ≈10.87) versus Cyclopropylmethylamine (pKa ≈10.41) Affects Protonation State at Physiological pH

The predicted pKa of the conjugate acid of (R)-1-cyclopropylethylamine is 10.87 ± 0.29 , compared to 10.41 ± 0.29 for the structurally simpler cyclopropylmethylamine (CAS 2516-47-4), in which the amine is directly attached to the cyclopropyl ring rather than separated by a methylene carbon . This pKa difference of approximately 0.46 log units translates to a roughly 2.9-fold difference in the protonated-to-neutral amine ratio at physiological pH (7.4). At pH 7.4, (R)-1-cyclopropylethylamine remains >99.9% protonated, while cyclopropylmethylamine is approximately 99.9% protonated—a small but potentially meaningful difference in environments where the neutral free base is the membrane-permeable or receptor-binding species .

Physicochemical properties pKa Drug design

Salt Form Selection: HCl Salt (MW 121.61) Offers Handling Stability Advantage over Air-Sensitive Liquid Free Base (MW 85.15, Flash Point 3-9°C)

The free base (R)-1-cyclopropylethylamine is a liquid at room temperature with a melting point of -68°C, boiling point of 95°C, and a flash point reported between 3°C and 9°C, indicating a highly flammable liquid requiring specialized storage . It is also noted as air-sensitive . In contrast, the hydrochloride salt (R)-1-cyclopropylethanamine hydrochloride, MW 121.61, is a solid with defined GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), but without the extreme flammability hazard of the free base . This differentiation is relevant when selecting between the free base and HCl salt for synthetic workflows: the HCl salt provides easier weighing, reduced volatility, and compatibility with aqueous reaction conditions without the need for inert atmosphere handling.

Formulation Stability Handling safety

Procurement-Driven Application Scenarios for (R)-1-Cyclopropylethanamine Hydrochloride


Enantioselective Pharmaceutical Intermediate Synthesis Requiring Defined (R)-Stereochemistry

In the synthesis of chiral active pharmaceutical ingredients (APIs) where the (R)-configuration is essential for target binding, (R)-1-cyclopropylethanamine hydrochloride serves as a cost-effective chiral building block. The validated biocatalytic resolution process achieves 99.2% ee at 46.6% isolated yield using recombinant E. coli [1], providing a reliable enantiopure starting material. Patent literature identifies 1-cyclopropylethylamine derivatives as intermediates for JAK kinase inhibitors and RIPK1 inhibitors, where incorrect stereochemistry would abolish therapeutic activity [2]. The HCl salt form simplifies handling in multi-step synthetic sequences compared to the air-sensitive free base.

Quantitative NMR Enantiomeric Purity Determination Using (R)-1-Cyclopropylethylamine as a Chiral Derivatizing Agent

Analytical laboratories can employ (R)-1-cyclopropylethanamine (generated in situ from the HCl salt by base treatment) as a chiral derivatizing agent for determining the enantiomeric purity of α-deuterated carboxylic acids and alcohols via ¹H or ¹⁹F NMR spectroscopy [1]. The compact cyclopropyl group provides distinct steric and electronic properties that influence diastereomeric shift dispersion compared to bulkier agents like (R)-1-phenylethylamine. The availability of both (R)- and (S)-enantiomers as ChiPros® products enables absolute configuration assignment through double-derivatization protocols.

Chiral Ligand and Catalyst Design for Asymmetric Catalysis

(R)-1-Cyclopropylethanamine serves as a precursor for chiral ligands and organocatalysts in asymmetric synthesis. Its primary amine functionality allows facile derivatization into chiral imines, amides, and sulfonamides that function as ligands for transition metal-catalyzed reactions or as organocatalysts for enantioselective transformations [1]. The cyclopropyl group introduces unique steric constraints not available from acyclic alkyl amines (e.g., (R)-sec-butylamine) or aromatic analogs (e.g., (R)-1-phenylethylamine), potentially leading to differentiated enantioselectivity in catalytic applications.

Process Chemistry Scale-Up Using Validated Biocatalytic or Chemocatalytic Routes

Process development groups scaling up (R)-1-cyclopropylethanamine production can select between the established biocatalytic resolution route using recombinant E. coli transaminase (46.6% yield, 99.2% ee, demonstrated at multi-liter fermentation scale) [1] and the patented chemocatalytic route via ketone condensation with S-(-)-α-phenylethylamine followed by reduction and debenzylation (76-85% overall yield, 85-95% ee) [2]. The chemocatalytic route offers higher yield but lower enantioselectivity, while the biocatalytic route provides superior enantiomeric purity at the cost of lower throughput. Selection depends on the downstream application's enantiopurity tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cyclopropylethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.